Amino-biphenyl-3-YL-acetic acid
Description
Contextual Importance of Biphenyl (B1667301) and Amino Acid Scaffolds in Organic Chemistry and Chemical Biology
Biphenyls, characterized by two phenyl rings linked by a single bond, are a crucial structural motif in a vast array of organic compounds. nih.govarabjchem.org Their rigid, yet conformationally flexible nature, provides a versatile platform for the spatial orientation of functional groups, a critical aspect in the design of molecules intended to interact with biological targets. mdpi.com This biphenyl backbone is found in numerous natural products, pharmaceuticals, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). nih.govwikipedia.org The inherent aromaticity of the biphenyl system also allows for a range of chemical modifications, including electrophilic substitution reactions, similar to those of benzene. nih.gov
Amino acids, the fundamental building blocks of proteins, are of paramount importance in chemical biology. mdpi.com Their dual functionality, possessing both an amine and a carboxylic acid group, allows for the formation of peptide bonds and the construction of complex polypeptide chains. mdpi.com Beyond their role in proteins, amino acids and their derivatives are increasingly used as versatile scaffolds in the synthesis of new bioactive molecules. researchgate.netnih.gov They offer biocompatibility and a rich diversity of side-chain functionalities that can be exploited for specific molecular interactions. mdpi.com The introduction of amino acid moieties into non-peptidic structures can enhance properties such as water solubility and the ability to interact with biological systems. ajgreenchem.com
Historical Trajectories of Biphenyl-Containing Structures in Synthetic Chemistry and Early Mechanistic Studies
The history of biphenyl synthesis is a rich narrative that parallels the development of modern organic chemistry. Early methods for creating the biphenyl linkage were often harsh and limited in scope. The Wurtz-Fittig reaction, dating back to the 19th century, was one of the first methods used to synthesize biphenyl derivatives. nih.gov However, it was the Ullmann reaction, discovered in 1901, that became a cornerstone for the synthesis of a wide variety of biphenyl compounds for many decades. nih.govarabjchem.org This reaction, which involves the copper-catalyzed coupling of two aryl halides, was instrumental in accessing complex biphenyl structures. arabjchem.org
The mid-20th century saw the rise of polychlorinated biphenyls (PCBs), which were widely used as coolants and insulating fluids due to their chemical stability. wikipedia.orgbritannica.com However, their environmental persistence and toxicity led to a ban on their production in many countries. britannica.com This chapter in the history of biphenyls underscored the importance of understanding the environmental impact of synthetic molecules.
The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in biphenyl synthesis with the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. nih.govbiosynce.com These methods offered milder reaction conditions, greater functional group tolerance, and higher yields, dramatically expanding the accessibility and diversity of biphenyl-containing molecules. nih.gov These advancements have been crucial for the development of the sophisticated biphenyl-based compounds used in modern research.
Positioning of Amino-biphenyl-3-YL-acetic Acid within Advanced Molecular Design Paradigms
This compound and its isomers are positioned at the forefront of advanced molecular design, particularly in the realm of medicinal chemistry. The strategic incorporation of an amino acid moiety onto a biphenyl scaffold creates a hybrid structure with the potential for multifaceted interactions with biological targets. ontosight.ai The amino and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, common in protein-ligand binding, while the biphenyl core can engage in hydrophobic and π-stacking interactions. ajgreenchem.comontosight.ai
Research into derivatives of amino-biphenyl-acetic acid has highlighted their potential as lead molecules in drug discovery. ontosight.ai For instance, derivatives of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid have been designed and synthesized as inhibitors of human protein tyrosine phosphatase beta (HPTPβ), an enzyme implicated in various diseases. researchgate.net The design of these molecules as non-phosphonate-based mimetics of phosphotyrosine showcases a sophisticated approach to enzyme inhibition. researchgate.net Furthermore, the synthesis of various biphenyl carboxylic acids has been explored for their potential as anticancer agents, demonstrating the broad therapeutic potential of this class of compounds. ajgreenchem.commdpi.com
The ability to synthesize a diverse library of these compounds through modern synthetic methods, such as the Suzuki-Miyaura coupling, allows for systematic structure-activity relationship (SAR) studies. ajgreenchem.commdpi.com By modifying the substitution pattern on the biphenyl rings and altering the nature of the amino acid portion, chemists can fine-tune the pharmacological properties of these molecules to optimize their efficacy and selectivity for a given biological target.
Compound Data
Below are tables detailing some of the chemical properties and identifiers for this compound and related compounds.
Table 1: Chemical Identification of Amino-biphenyl-acetic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (3'-Amino-biphenyl-3-yl)-acetic acid | 886363-11-7 | C14H13NO2 | 227.26 |
| 2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid | 886363-12-8 | C14H13NO2 | 227.26 |
| (4'-Amino-biphenyl-4-yl)-acetic acid methyl ester | 1123169-02-7 | C15H15NO2 | 241.29 |
| (R)-2-Amino-3-biphenyl-3-yl-propionic acid | 164172-95-6 | C15H15NO2 | 241.28 |
| 3'-Amino-biphenyl-3-carboxylic acid | 124221-71-2 | C13H11NO2 | 213.23 |
Table 2: Research Focus on Related Biphenyl Derivatives
| Compound Class | Research Area | Key Findings |
| (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives | Enzyme Inhibition (HPTPβ) | Identified potent and selective inhibitors. researchgate.net |
| Biphenyl carboxylic acids | Anticancer Agents | Some derivatives showed outstanding activity against breast cancer cell lines. ajgreenchem.com |
| 4'-[(Substituted)amino]biphenyl-4-carboxylic acid derivatives | Antimicrobial Agents | Demonstrated activity against various bacterial and fungal strains. |
| Biphenyl-based organogold(III) complexes | Anticancer Agents | Showed promising antineoplastic activity on triple-negative breast cancer cells. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-amino-2-(3-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H13NO2/c15-13(14(16)17)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H,15H2,(H,16,17) |
InChI Key |
BICOWRKGXJLEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Convergent and Divergent Synthetic Routes to Amino-biphenyl-3-YL-acetic Acid Core
Divergent synthesis, in contrast, begins with a common intermediate that is progressively modified to create a library of related compounds. This strategy is particularly valuable for structure-activity relationship (SAR) studies, where the systematic variation of substituents is required. A divergent synthesis of this compound derivatives would likely start with a pre-formed biphenyl (B1667301) core, which is then subjected to various functionalization reactions to introduce the amino and carboxylic acid groups at different positions or to introduce other substituents.
Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Formation (e.g., Suzuki-Miyaura, Heck)
The construction of the C-C bond linking the two phenyl rings is a critical step in the synthesis of the biphenyl core. Palladium-catalyzed cross-coupling reactions are the premier methods for this transformation due to their high efficiency, functional group tolerance, and mild reaction conditions. mdpi.com
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of biaryl compounds. researchgate.netresearchgate.net This reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netnih.gov For the synthesis of the this compound core, this could involve the reaction of a 3-aminophenylboronic acid derivative with a 3-halophenylacetic acid derivative, or vice versa. The reaction is highly tolerant of various functional groups, making it suitable for complex molecule synthesis.
The Heck reaction provides an alternative route to biphenyl structures, involving the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org While typically used to form substituted alkenes, modifications of the Heck reaction can be employed to generate biaryl linkages. For instance, an intramolecular Heck reaction can be a powerful tool for constructing cyclic systems containing a biphenyl moiety. libretexts.org The reaction generally proceeds with high trans selectivity. organic-chemistry.org
The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the catalytic system, which includes the palladium precursor and, crucially, the supporting ligand. societyforscience.orgresearchgate.net Optimization of these components is essential to achieve high yields and to overcome challenges such as steric hindrance or electronic deactivation of the coupling partners.
Catalyst Loading and Precursors: Research has focused on developing highly active catalysts that allow for low catalyst loadings, which is economically and environmentally beneficial. societyforscience.org Common palladium precursors include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃. researchgate.netwikipedia.org The use of palladium nanoparticles supported on various materials has also emerged as a sustainable and recyclable catalytic system. mdpi.com
Ligand Architectures: The ligand plays a pivotal role in stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the selectivity of the reaction. oup.com For Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have proven to be highly effective, particularly for challenging couplings involving sterically hindered or unreactive aryl chlorides. nih.gov Chiral ligands are instrumental in achieving enantioselective transformations. nih.govbohrium.comnih.govchemrxiv.org The development of diverse and adjustable chiral biphenyl ligands continues to be an active area of research. nih.govchemrxiv.org
Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (10 mol%) | - | Na₂CO₃ | dioxane/H₂O | 90 | 61 | mdpi.com |
| 2 | Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | K₂CO₃ | toluene/H₂O | 85 | High | nih.gov |
| 3 | Pd₂(dba)₃ (5 mol% Pd) | L7 (6 mol%) | K₃PO₄ | THF | 50 | up to 99 | bohrium.com |
| 4 | Pd/PP-3 support | - | Na₂CO₃ | Water | Ambient | High | researchgate.net |
| 5 | Pd-PEPPSI-IPr (2.0 mol%) | - | KOt-Bu | Toluene | 70 | High | acs.org |
When the biphenyl core is appropriately substituted, it can exhibit axial chirality due to restricted rotation around the C-C single bond. The synthesis of enantiomerically pure atropisomers is a significant challenge and a key focus in modern organic synthesis. Asymmetric Suzuki-Miyaura coupling has emerged as a powerful tool for the atroposelective synthesis of chiral biaryls. nih.govbohrium.comnih.gov
This is typically achieved through the use of chiral ligands that can effectively transfer stereochemical information to the product during the C-C bond formation. Chiral biphenyl monophosphine ligands and bridged C₂-symmetric biphenyl phosphine ligands have been developed and shown to provide high enantioselectivities in the synthesis of axially chiral biaryls. bohrium.comnih.gov The design of these ligands often involves creating a well-defined chiral pocket around the metal center, which directs the coupling of the two aryl partners in a stereoselective manner. Central-to-axial chirality transfer is another strategy where a stereocenter within one of the coupling partners directs the formation of the chiral axis. nih.gov
Table 2: Chiral Ligands in Asymmetric Suzuki-Miyaura Coupling
| Ligand Type | Example Ligand | Key Feature | Application | Reference |
| Chiral Monophosphine | L7 | Bridged biphenyl structure | Asymmetric synthesis of axially chiral biaryls | bohrium.com |
| C₂-Symmetric Diphosphine | - | Bridged, possessing additional chiral centers | Asymmetric hydrogenation and synthesis of biaryl diphosphine oxides | nih.gov |
| Tropos Biphenyl Phosphine-Oxazoline | BiphPHOX | Axially unfixed, forms stable chiral complexes | Asymmetric hydrogenation of olefins | oup.com |
| Axially Chiral Biphenyldiol | BIPOL | Adjustable substituents | Asymmetric additions to aldehydes | nih.govchemrxiv.org |
Strategic Introduction of Amino and Carboxylic Acid Functionalities
In many synthetic sequences, particularly those involving organometallic reactions like the Suzuki-Miyaura coupling, the free amino group can be reactive and may require protection. nih.gov The choice of a suitable protecting group is critical, as it must be stable to the reaction conditions and easily removable without affecting other functional groups in the molecule.
Common amine protecting groups include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is particularly useful as it is stable under many cross-coupling conditions and can be readily removed with acid. nih.govnih.gov The use of potassium Boc-protected aminomethyltrifluoroborate has been demonstrated as an effective primary aminomethyl equivalent in Suzuki-Miyaura reactions. nih.gov For secondary amines, Boc-protected secondary aminomethyltrifluoroborates have also been successfully employed. nih.gov The 1,8-diaminonaphthalene (dan) group is another protecting group for boronic acids that is stable to protodeboronation under basic conditions. acs.org
The carboxylic acid group can also be introduced at various stages of the synthesis. It can be present on one of the coupling partners in a Suzuki-Miyaura reaction, or it can be generated from a precursor group after the biphenyl core has been formed. For example, a nitrile or an ester group can be hydrolyzed to the corresponding carboxylic acid.
Derivatization of the carboxylic acid to form esters or amides is a common strategy to create synthetic intermediates that are more amenable to certain reaction conditions or to facilitate purification. researchgate.net For instance, converting the carboxylic acid to a methyl or ethyl ester can protect it during subsequent reactions and allow for easier handling and purification by chromatography. The ester can then be hydrolyzed back to the carboxylic acid in a final step. The synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling is a well-established method. researchgate.netajgreenchem.com
Multi-Component Reactions and Combinatorial Approaches in Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures in a single step. nih.gov For the synthesis of scaffolds related to this compound, MCRs can be employed to introduce structural diversity. For instance, a Ugi four-component reaction could theoretically be utilized, combining a biphenyl isocyanide, an amine, an aldehyde, and a carboxylic acid to rapidly assemble a library of compounds based on the core structure. nih.gov This strategy is particularly valuable in combinatorial chemistry for the high-throughput synthesis of compound libraries for screening purposes. researchgate.net
The key advantage of MCRs lies in their ability to generate molecular complexity from simple starting materials in a convergent manner, which is a significant advantage over traditional linear synthetic routes. semanticscholar.org The products of these reactions can then be further elaborated to yield a wide array of this compound derivatives.
| Reaction Type | Reactants | Potential Product |
| Ugi-4CR | Biphenyl Isocyanide, Amine, Aldehyde, Carboxylic Acid | α-Acylamino carboxamide derivative of this compound |
| Strecker Synthesis | Biphenyl Aldehyde, Amine, Cyanide Source | α-Amino nitrile precursor to this compound |
Functionalization and Derivatization Strategies for Research Applications
The functional groups of this compound, namely the amino and carboxylic acid moieties, provide convenient handles for a wide range of chemical modifications. These derivatization strategies are essential for developing probes and modulating the physicochemical properties of the molecule for various research applications.
Amide Bond Formation and Peptide Conjugation Methodologies
The carboxylic acid group of this compound is readily activated for amide bond formation, a cornerstone of peptide synthesis and conjugation. researchgate.netsemanticscholar.org Standard coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt are commonly employed to facilitate the reaction between the carboxylic acid and an amine, leading to the formation of a stable amide linkage. researchgate.net This methodology allows for the conjugation of this compound to peptides, proteins, or other amine-containing molecules. uantwerpen.be
The formation of these peptide conjugates can be crucial for enhancing the biological activity, improving pharmacokinetic properties, or for targeted delivery of the biphenyl scaffold. The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, such as racemization at the chiral center. nih.gov
| Coupling Reagent | Additive | Key Features |
| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | High efficiency, but can lead to the formation of insoluble dicyclohexylurea byproduct. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or DMAP | Water-soluble carbodiimide, simplifying product purification. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | Highly efficient for sterically hindered couplings and reduces racemization. |
Esterification and Etherification for Modulating Molecular Properties in Research
The carboxylic acid functional group of this compound can be converted to an ester to modulate its lipophilicity and cell permeability. Standard esterification methods, such as Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid, can be employed. Alternatively, reaction with alkyl halides under basic conditions can also yield the corresponding esters.
While direct etherification of the carboxylic acid is not a standard transformation, the biphenyl core presents opportunities for the introduction of ether functionalities on the aromatic rings through nucleophilic aromatic substitution or cross-coupling reactions on appropriately substituted precursors. These modifications can significantly impact the molecule's electronic and steric properties.
Heterocyclic Annulation and Scaffold Diversification Techniques
The amino group and the aromatic rings of the biphenyl scaffold in this compound serve as reactive sites for the construction of fused heterocyclic rings. For instance, the amino group can react with dicarbonyl compounds in condensation reactions to form various nitrogen-containing heterocycles. These annulation reactions lead to significant diversification of the original scaffold, creating novel chemical entities with potentially unique biological activities. Such strategies are a powerful tool in medicinal chemistry for exploring new chemical space.
Bioorthogonal Tagging and Click Chemistry Applications for Probe Development
For applications in chemical biology, this compound can be functionalized with bioorthogonal handles to enable its use as a chemical probe. scholaris.canih.gov This involves introducing a reactive group, such as an azide or an alkyne, onto the molecule. This functionalized probe can then be introduced into a biological system and subsequently visualized or isolated through a highly specific "click" reaction with a complementary tag, such as a fluorophore or a biotin (B1667282) molecule. nih.govresearchgate.net
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that is widely used for this purpose due to its high efficiency and specificity. researchgate.net This approach allows for the study of the distribution, localization, and interactions of the this compound scaffold within a complex biological environment. researchgate.net
Green Chemistry Principles and Sustainable Synthesis Approaches
In line with the growing importance of sustainable chemistry, the synthesis of this compound and its derivatives can be designed to adhere to the principles of green chemistry. researchgate.net This includes the use of less hazardous solvents, minimizing the number of synthetic steps to improve atom economy, and employing catalytic methods over stoichiometric reagents. nih.govresearchgate.net
For instance, catalytic direct amidation methods that avoid the use of traditional coupling reagents and generate water as the only byproduct are being developed. nih.gov Additionally, performing reactions in aqueous media or using recyclable catalysts can significantly reduce the environmental impact of the synthetic process. The application of these green principles is not only environmentally responsible but can also lead to more efficient and cost-effective synthetic routes. researchgate.net
Solvent-Free and Aqueous Media Reactions
The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, methodologies that eliminate or replace traditional organic solvents with water are highly desirable.
Solvent-free, or solid-state, reactions can offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. One notable solvent-free approach is mechanochemical ball milling, which has been successfully employed for Friedel–Crafts acylation reactions to produce biphenyl derivatives. For instance, the reaction of biphenyl with phthalic anhydride in the presence of AlCl3 can be carried out under solvent-free conditions using this technique. While not directly applied to this compound, this demonstrates the potential of solventless methods for key bond-forming reactions in the synthesis of its precursors.
Aqueous media reactions are particularly attractive from a green chemistry perspective due to the low cost, non-flammability, and environmental friendliness of water. The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming the C-C bond between the two phenyl rings of the biphenyl core, has been extensively studied in aqueous systems. The synthesis of various biphenyl carboxylic acids has been achieved in high yields using water as the solvent. researchgate.net For example, the coupling of a bromobenzoic acid with an aryl boronic acid can be catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst at room temperature. researchgate.net This approach is highly relevant to the synthesis of this compound, which contains a biphenyl carboxylic acid moiety.
The general procedure for preparing p-aminophenylacetic acid, a structurally related compound, involves reactions in aqueous ammonia, highlighting that aqueous conditions are compatible with the amino acid functionality. orgsyn.org Furthermore, novel fluorinated biphenyl compounds have been synthesized via Pd(0)-catalyzed Suzuki-Miyaura reactions in a water:dioxane mixture, indicating that even partially aqueous systems can be effective. acs.org
Recyclable Catalysts and Reagents
Homogeneous catalysts, while often highly active and selective, are difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive catalyst. To overcome this, heterogeneous catalysts, where the catalytic species is immobilized on a solid support, have been developed. These can be easily recovered by filtration and reused in subsequent reaction cycles.
Several types of recyclable palladium catalysts have been shown to be effective for Suzuki-Miyaura reactions in water. researchgate.net These include:
Palladium on Activated Carbon (Pd/C): This commercially available catalyst can efficiently couple aryl chlorides with aryl boronic acids in water and can be recovered by filtration and reused multiple times. researchgate.net
Polymer-Supported Palladium Catalysts: Palladium can be immobilized on various polymer supports. For example, a catalyst developed by immobilizing PdCl2 on ethanolamine modified Polyacrylonitrile (mPAN-Pd) has been used for Suzuki reactions in water, demonstrating good reactivity and reusability for up to five runs without significant loss of activity. bohrium.comresearchgate.net
Palladium on Other Solid Supports: Other materials like silica, cellulose, and metal oxides have also been used as supports for palladium catalysts. researchgate.net For instance, a chitosan-based palladium(II) biopolymer complex has been synthesized and used as a heterogeneous catalyst in Suzuki cross-coupling reactions in aqueous solvents. acs.org
The catalytic activity of these systems is often evaluated based on yield, turnover number (TON), and turnover frequency (TOF), with the ability to be reused multiple times being a key indicator of their practicality.
| Catalyst | Support Material | Reaction | Solvent | Recyclability |
|---|---|---|---|---|
| mPAN-Pd | Modified Polyacrylonitrile | Suzuki Coupling | Water | Up to 5 runs |
| Pd/C | Activated Carbon | Suzuki-Miyaura Coupling | Water | Up to 4 runs |
| C60-TEGs/PdCl2 | Water-Soluble Fullerene | Suzuki-Miyaura Coupling | Water | Up to 5 runs |
| ChsB-Pd | Chitosan Biopolymer | Suzuki Coupling | Aqueous Solvents | Up to 5 runs |
Beyond the synthesis of the biphenyl core, research into recyclable catalysts for the production of amino acids is also relevant. While homogeneous catalysts have been successful in the amination of alcohols to primary amines, the development of recyclable heterogeneous catalysts for this transformation is an active area of research. pnas.org For example, ruthenium nanoparticles on carbon nanotubes (Ru/CNT) have been used for the amination of α-hydroxyl acids to α-amino acids. researchgate.net Such catalysts could potentially be adapted for the synthesis of the amino acid moiety of the target compound.
Computational Chemistry and Theoretical Studies of Molecular Behavior
Molecular Docking and Ligand-Target Interaction Prediction
Prediction of Binding Modes and Interaction Hotspots
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. In studies of related biphenyl (B1667301) acetic acid derivatives, these simulations have been instrumental in elucidating binding modes within the active sites of enzymes like cyclooxygenase (COX). For a molecule like Amino-biphenyl-3-YL-acetic acid, it is hypothesized that the carboxylic acid moiety would be a key interaction point, likely forming hydrogen bonds with polar residues in a binding pocket.
Table 1: Predicted Interaction Types for this compound Moieties
| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues |
|---|---|---|
| Carboxylic Acid | Hydrogen Bonding, Electrostatic | Arginine, Lysine, Serine |
| Biphenyl Rings | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Amino Group | Hydrogen Bonding, Electrostatic | Aspartic Acid, Glutamic Acid |
Role of Specific Amino Acid Residues in Hypothetical Binding Pockets
The binding of this compound to a hypothetical protein target is predicted to be stabilized by a network of interactions with specific amino acid residues. Based on docking studies of structurally similar anti-inflammatory compounds, key residues within the binding pockets of COX enzymes have been identified. For instance, an arginine residue is often crucial for anchoring the carboxylic acid group through strong hydrogen bonds. researchgate.net
The biphenyl scaffold of the molecule would likely fit into a hydrophobic channel lined with residues such as leucine, isoleucine, and valine. The amino group's location would determine its potential to interact with either polar or acidic residues. If the binding pocket contains an aspartic or glutamic acid residue at an appropriate distance and orientation, a salt bridge could be formed, significantly enhancing the binding affinity. umaine.edu The interplay of these residues defines the specificity and strength of the binding.
Table 2: Hypothetical Interacting Residues and Their Roles
| Amino Acid Residue | Type | Predicted Role in Binding |
|---|---|---|
| Arginine (Arg) | Basic, Polar | Anchors the carboxylic acid via hydrogen bonds. researchgate.net |
| Tyrosine (Tyr) | Aromatic, Polar | Engages in π-π stacking with the biphenyl rings. |
| Phenylalanine (Phe) | Aromatic, Nonpolar | Contributes to hydrophobic and π-π stacking interactions. nih.gov |
| Leucine (Leu) | Aliphatic, Nonpolar | Forms part of the hydrophobic binding channel. |
| Aspartic Acid (Asp) | Acidic, Polar | Potentially forms a salt bridge with the amino group. umaine.edu |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Activity Landscapes
QSAR models are mathematical representations of the relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For biphenyl acetic acid derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models. researchgate.net These models generate "activity landscapes" that help visualize how changes in chemical structure are likely to affect the compound's theoretical activity.
These landscapes are often depicted as contour maps, where different colored regions indicate areas where modifications to the molecule would lead to increased or decreased activity. For this compound, a QSAR model would likely indicate that the steric bulk and electronic properties of substituents on the biphenyl rings are critical for activity.
Development of Predictive Models for Chemical Space Exploration
Predictive QSAR models are invaluable for exploring the vast "chemical space" of possible derivatives of this compound. researchgate.netnih.gov By using a training set of compounds with known activities, a statistically robust model can be developed and then used to predict the activity of novel, untested compounds. nih.govrsc.org This process significantly accelerates the discovery of new potential lead compounds by prioritizing the synthesis of molecules with the highest predicted activity.
The development of these models involves selecting appropriate molecular descriptors and a suitable statistical method, such as partial least squares (PLS), to correlate these descriptors with the biological activity. researchgate.net The resulting models are validated using a test set of compounds to ensure their predictive power.
Identification of Key Molecular Descriptors Influencing Theoretical Interactions
Through QSAR studies, key molecular descriptors that influence the theoretical interactions of biphenyl acetic acid derivatives have been identified. These descriptors fall into several categories:
Steric Descriptors: These relate to the size and shape of the molecule. CoMFA and CoMSIA models often highlight regions where bulky substituents are either favored or disfavored.
Electrostatic Descriptors: These describe the distribution of charge in the molecule. The presence of electron-withdrawing or electron-donating groups can significantly alter the interaction potential.
Hydrophobic Descriptors: These quantify the water-repelling character of different parts of the molecule, which is crucial for interactions within hydrophobic binding pockets.
Hydrogen Bond Donor/Acceptor Descriptors: These identify regions of the molecule that can participate in hydrogen bonding, a key component of many ligand-protein interactions.
In a study on 4′,5-disubstituted biphenyl acetic acid molecules, CoMSIA analysis revealed the significant importance of the hydrophobic field in determining the activity of these compounds. researchgate.net
Table 3: Key Molecular Descriptors and Their Predicted Influence
| Descriptor Type | Influence on Theoretical Interactions |
|---|---|
| Steric Fields | Favorable or unfavorable bulky groups in specific regions can enhance or hinder binding. researchgate.net |
| Electrostatic Fields | Electron-rich or electron-poor regions can guide the orientation of the molecule in a binding site. researchgate.net |
| Hydrophobic Fields | Hydrophobic regions on the molecule are predicted to align with nonpolar residues in the target. researchgate.net |
| Hydrogen Bond Fields | The presence of donor and acceptor groups is critical for forming specific hydrogen bonds that anchor the molecule. |
Mechanistic Investigations in Biological Systems in Vitro and Model Organisms
Enzymatic Studies and Kinetic Analysis in Cell-Free Systems
Currently, there is no publicly available data from enzymatic studies or kinetic analyses performed directly on amino-biphenyl-3-yl-acetic acid in cell-free systems.
Information regarding the specific mechanisms by which this compound may inhibit or activate enzymes is not available in the public domain.
Detailed characterization of substrate binding and turnover rates for this compound with isolated enzymes has not been reported in accessible scientific literature.
Receptor Binding and Signaling Pathway Modulation in Cell Lines
While direct receptor binding and signaling pathway modulation studies for this compound are scarce, its role as a precursor for potent ligands of specific receptors offers indirect insights.
Specific ligand-protein interaction profiling data for this compound using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is not currently available. However, patent literature describes the use of (RS)-amino-biphenyl-3-yl-acetic acid as a starting material for the synthesis of 2-aminooxazoline derivatives that act as ligands for the Trace Amine-Associated Receptor 1 (TAAR1). These derivatives have been evaluated in binding assays, though specific data for the parent compound is not provided. google.com
Derivatives of this compound have also been synthesized and investigated for their pro-apoptotic properties through the inhibition of anti-apoptotic proteins from the Bcl-2 family, such as Mcl-1. google.com The evaluation of these derivative compounds involved determining their half-maximal inhibitory concentration (IC50) in binding assays, indicating an indirect link to protein interaction studies.
Table 1: Investigated Biological Targets of this compound Derivatives
| Derivative Class | Biological Target | Investigated Activity |
| 2-Aminooxazolines | Trace Amine-Associated Receptor 1 (TAAR1) | Ligand Binding |
| Novel Amino Acid Derivatives | Bcl-2 Family Proteins (e.g., Mcl-1) | Inhibition of Anti-apoptotic Activity |
This table is based on the targets of compounds synthesized from this compound, as direct interaction data for the parent compound is unavailable.
Research detailing the intracellular localization and cellular uptake mechanisms of this compound in model cell lines has not been published.
Biotransformation Pathways in Model Organisms and Microsomal Systems
There is no available information on the biotransformation pathways of this compound in model organisms or through studies using microsomal systems.
Identification of Phase I and Phase II Metabolic Transformations in vitro
Comprehensive searches of scientific literature and databases did not yield specific studies detailing the in vitro Phase I and Phase II metabolic transformations of this compound. While research on structurally related compounds is available, no direct experimental data on the metabolic fate of this compound in microsomal preparations or other in vitro systems has been published. Therefore, the specific metabolites resulting from reactions such as oxidation, reduction, hydrolysis (Phase I), or conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) (Phase II) for this particular compound remain uncharacterized.
Data Table: In Vitro Phase I Metabolites of this compound
| Metabolite | Transformation Type | Analytical Method | Reference |
| Data not available | - | - | - |
Data Table: In Vitro Phase II Conjugates of this compound
| Conjugate | Enzyme Family | Analytical Method | Reference |
| Data not available | - | - | - |
Enzymatic Degradation Mechanisms of this compound
There is currently a lack of published research specifically investigating the enzymatic degradation mechanisms of this compound. Studies identifying the specific enzymes, such as cytochrome P450 isoforms or other hydrolases and transferases, responsible for the breakdown of this compound are not available in the public domain. Consequently, details regarding the enzymatic pathways, reaction kinetics, and the factors influencing the rate of degradation for this compound have not been documented.
Data Table: Enzymes Involved in the Degradation of this compound
| Enzyme | Enzyme Family | Role in Degradation | Model System | Reference |
| Data not available | - | - | - | - |
Applications in Chemical Biology and Advanced Drug Discovery Research
Development of (3'-Amino-biphenyl-3-yl)-acetic Acid as Molecular Probes for Target Identification
Molecular probes are indispensable tools in chemical biology for identifying and characterizing protein targets, visualizing biological processes, and elucidating mechanisms of action. The structure of (3'-Amino-biphenyl-3-yl)-acetic acid is well-suited for its development into various types of molecular probes.
Fluorescent probes are designed by covalently attaching a fluorophore to a molecule of interest, enabling its detection and tracking within biological systems. The primary amino group of (3'-Amino-biphenyl-3-yl)-acetic acid serves as an ideal handle for conjugation with a wide array of amine-reactive fluorescent dyes. thermofisher.com The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties to avoid interference from endogenous fluorescence. biorxiv.org
For instance, dyes like Rhodamine B derivatives or BODIPY-based fluorophores can be coupled to the amino group to create probes for fluorescence microscopy, flow cytometry, or high-content screening. biorxiv.orgnih.govnih.gov The resulting fluorescent conjugate would allow researchers to visualize the cellular uptake, subcellular localization, and potential target interactions of the biphenyl (B1667301) scaffold.
Table 1: Common Amine-Reactive Fluorophores for Probe Synthesis
| Fluorophore Class | Examples | Excitation (nm) | Emission (nm) | Key Features |
| Rhodamines | Rhodamine B, TAMRA, 5-Carboxy-X-rhodamine | ~540-580 | ~565-605 | High photostability and quantum yield, available in various colors. nih.govbiosynth.com |
| BODIPY Dyes | BODIPY FL, BODIPY TMR | ~490-545 | ~500-570 | Sharp emission spectra, high molar absorptivity, less sensitive to environmental polarity. biorxiv.org |
| Fluorescamine | Fluorescamine | ~380-390 | ~475-490 | Non-fluorescent until it reacts with a primary amine, minimizing background signal. thermofisher.com |
| Cyanine Dyes | Cy3, Cy5 | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | Bright and photostable, commonly used in multiplexing experiments. |
The synthesis strategy typically involves the reaction of an activated ester (e.g., an NHS-ester) of the fluorescent dye with the amino group on the biphenyl core under mild basic conditions. The resulting probe can then be purified and characterized before its application in biological assays.
Affinity-based probes (AfBPs) are powerful tools for identifying the protein targets of a small molecule directly in complex biological systems like cell lysates or living cells. nih.gov These probes are typically composed of three key elements: a scaffold for target recognition, a reactive group (or "warhead") for covalent binding, and a reporter tag for detection and enrichment.
The (3'-Amino-biphenyl-3-yl)-acetic acid structure can serve as the central scaffold for designing AfBPs. To convert it into an AfBP, the molecule would be chemically modified to include:
A Warhead: An electrophilic group, such as a fluorophosphonate, acrylamide, or vinyl sulfone, would be incorporated. This group is designed to form a stable, covalent bond with a nucleophilic amino acid residue (e.g., serine, cysteine, lysine) in the binding site of a target protein.
A Reporter Tag: A tag, such as biotin (B1667282) or a clickable alkyne/azide group, would be attached, often at the carboxylic acid position. This tag enables the detection, enrichment, and subsequent identification of the probe-labeled proteins using techniques like streptavidin pull-downs followed by mass spectrometry-based proteomics.
The resulting probe could be used to profile the "target landscape" of the biphenyl scaffold, providing crucial insights into its mechanism of action and potential off-targets.
Role as a Scaffold or Building Block in Lead Compound Identification
The structural characteristics of (3'-Amino-biphenyl-3-yl)-acetic acid make it a valuable building block for identifying new lead compounds in drug discovery. ontosight.ai Its rigid biphenyl core presents a defined orientation of its functional groups, which can be exploited in various screening and design strategies.
Fragment-based drug discovery (FBDD) is a method that screens libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. researchgate.netnih.gov These initial fragment hits then serve as starting points for optimization into more potent lead compounds. mdpi.com
(3'-Amino-biphenyl-3-yl)-acetic acid, with a molecular weight of approximately 227 g/mol , fits the criteria for a molecular fragment, which are typically defined by the "Rule of Three" (MW < 300 Da, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3). epa.govnih.gov It can be included in a fragment library and screened against a protein target using biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography. If it demonstrates binding, its structure can be elaborated by "growing" from its functional groups or "linking" it with other fragments that bind in adjacent pockets to create a higher-affinity molecule. mdpi.com
High-throughput screening (HTS) involves testing large collections of compounds to identify those with activity against a specific biological target. nih.gov The (3'-Amino-biphenyl-3-yl)-acetic acid scaffold is an excellent starting point for generating a focused compound library for HTS campaigns. selleckchem.com
Its two primary functional handles, the amino group and the carboxylic acid, allow for straightforward derivatization using combinatorial chemistry. For example, the amino group can be acylated with a diverse set of carboxylic acids, while the carboxylic acid can be converted into a variety of amides using different amines. This approach can rapidly generate a library of thousands of structurally related compounds, allowing for a systematic exploration of the structure-activity relationship (SAR) around the biphenyl core.
Table 2: Example of a Combinatorial Library Design from (3'-Amino-biphenyl-3-yl)-acetic Acid
| Scaffold Position | R1 Group (from R1-COOH) | R2 Group (from R2-NH2) | Resulting Structure |
| Amino Group | Acetyl, Benzoyl, Cyclohexylcarbonyl | - | Amide derivatives at the amino position |
| Acetic Acid Group | - | Benzylamine, Piperidine, Morpholine | Amide derivatives at the carboxyl position |
This strategy enables the exploration of how different substituents at the R1 and R2 positions influence the compound's biological activity, selectivity, and pharmacokinetic properties.
Chemical Genetics Studies for Pathway Perturbation
Chemical genetics is an approach that utilizes small molecules to rapidly and conditionally perturb the function of specific proteins, allowing for the study of cellular pathways and biological processes. Unlike classical genetics, which involves modifying the genetic code, chemical genetics offers temporal and dose-dependent control over protein function.
A library of compounds derived from the (3'-Amino-biphenyl-3-yl)-acetic acid scaffold could be employed in chemical genetics screens. By screening the library against a specific cellular phenotype (e.g., cell cycle arrest, inhibition of a signaling pathway), researchers could identify molecules that selectively modulate a particular biological pathway. These "hitter" compounds can then be used as chemical tools to dissect the roles of their protein targets in complex cellular networks. The development of affinity-based probes from these hits, as described in section 5.1.2, would be a critical next step to definitively identify the protein targets responsible for the observed phenotype.
Investigation of Mode of Action in Pre-clinical Disease Models (Mechanistic Focus)
Extensive searches of scientific literature and biomedical databases have revealed a significant lack of publicly available information regarding the preclinical investigation of the mode of action for the specific chemical compound, Amino-biphenyl-3-YL-acetic acid .
While research exists for structurally related compounds, such as other biphenyl acetic acid derivatives, the specific substitution pattern of an amino group and an acetic acid moiety at the 3-position of the biphenyl scaffold defines a unique chemical entity. The precise location of these functional groups is critical in determining the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets. Therefore, extrapolating the mechanism of action from other related but distinct biphenyl derivatives would be scientifically unfounded.
For instance, the well-characterized compound 4-biphenylacetic acid, also known as Felbinac, functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the synthesis of prostaglandin (B15479496) E2 (PGE2). Other acidic biphenyl derivatives have been identified as antagonists of the 5-HT4 receptor, and certain biphenyl carboxylic acids have been explored for their potential in oncology. However, there is no direct evidence to suggest that this compound shares these or any other specific mechanisms.
Detailed mechanistic studies in preclinical models, which would typically involve a range of in vitro and in vivo assays to identify molecular targets and affected cellular pathways, have not been reported for this compound. As a result, there is no data to populate tables on research findings or to provide a comprehensive analysis of its biological activity.
The absence of such data in the public domain suggests that "this compound" may be a novel compound that has not yet been extensively studied, a synthetic intermediate, or a compound that has been investigated in proprietary research not disclosed to the public.
Advanced Analytical Methodologies for Research and Characterization of 3 Amino Biphenyl 3 Yl Acetic Acid
The comprehensive characterization of (3'-Amino-biphenyl-3-yl)-acetic acid, a biphenyl (B1667301) derivative, relies on a suite of advanced analytical techniques. These methodologies are crucial for confirming its chemical structure, elucidating its three-dimensional conformation, and investigating its metabolic fate. This section delves into the application of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography in the detailed analysis of this compound.
Future Research Directions and Emerging Opportunities
Exploration of Asymmetric Synthesis and Enantioselective Pathwaysbiointerfaceresearch.com
The presence of a chiral center in Amino-biphenyl-3-YL-acetic acid necessitates the development of stereocontrolled synthetic methods. Asymmetric synthesis is crucial as different enantiomers of a molecule can exhibit vastly different biological activities. Future research will likely focus on creating highly efficient and selective catalytic systems to produce specific enantiomers of this compound.
Key strategies in this area involve the use of chiral catalysts that can direct the formation of one enantiomer over the other. frontiersin.orgfrontiersin.org This includes methods like chiral aldehyde catalysis, which uses catalysts such as those derived from BINOL (binaphthol) to achieve stereoselective control in reactions involving amino acid esters. frontiersin.orgfrontiersin.orgnih.gov Another promising approach is the use of chiral Ni(II) complexes of Schiff bases, which has emerged as a leading methodology for the asymmetric synthesis of various tailor-made amino acids. nih.gov Cooperative catalysis, combining achiral dirhodium(II) carboxylates with chiral spiro phosphoric acids, has also shown high enantioselectivity for N-H insertion reactions to create α-amino acid derivatives. rsc.org The development of these pathways is essential for producing enantiomerically pure this compound for pharmacological evaluation.
| Catalytic Approach | Description | Potential Advantage for Synthesis | Reference |
|---|---|---|---|
| Chiral Aldehyde Catalysis | Uses chiral catalysts, often derived from BINOL, to direct asymmetric reactions of amino acid esters. frontiersin.orgfrontiersin.orgnih.gov | High stereoselective control for producing specific enantiomers. frontiersin.org | frontiersin.orgfrontiersin.orgnih.gov |
| Chiral Ni(II) Complex Catalysis | Employs Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral ligands. nih.gov | A leading and versatile method for synthesizing diverse, tailor-made α-amino acids. nih.gov | nih.gov |
| Cooperative Catalysis (Rh/Chiral Acid) | Combines an achiral metal catalyst with a chiral acid to achieve enantioselectivity in N-H insertion reactions. rsc.org | Offers a highly efficient and selective route to α-alkenyl α-amino acids under mild conditions. rsc.org | rsc.org |
| Enzyme-Mediated Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the other. umt.edu | Can significantly increase the enantiomeric excess (ee) of the desired compound. umt.edu | umt.edu |
Development of Advanced Computational Models for Enhanced Predictive Powernumberanalytics.comresearchgate.net
Computational modeling is an indispensable tool for accelerating drug discovery and materials design. For this compound, advanced computational models can predict its physicochemical properties, biological activity, and potential interactions with molecular targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are central to this effort.
Three-dimensional QSAR (3D-QSAR) studies, for instance, can build models that correlate the 3D structure of biphenyl (B1667301) acetic acid derivatives with their anti-inflammatory activity. researchgate.netnih.gov These models help identify key structural features necessary for biological function. nih.gov Molecular docking simulations can predict how the compound binds to the active site of proteins, such as cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs. researchgate.netresearchgate.net Such studies can reveal crucial interactions like hydrogen bonding and π-π stacking that stabilize the ligand-protein complex. researchgate.netajgreenchem.com Furthermore, MD simulations can provide insights into the conformational stability of the molecule within the binding pocket of a target protein. researchgate.net
| Computational Method | Application | Predicted Outcome | Reference |
|---|---|---|---|
| 3D-QSAR | Predicting the anti-inflammatory activity of biphenyl acetic acid derivatives. researchgate.netnih.gov | Identifies key structural features (pharmacophores) required for activity. nih.gov | researchgate.netnih.gov |
| Molecular Docking | Simulating the binding of the compound to biological targets like COX-2 or DNA. researchgate.netresearchgate.net | Predicts binding affinity and specific molecular interactions (e.g., hydrogen bonds). researchgate.netajgreenchem.com | researchgate.netresearchgate.netajgreenchem.com |
| Molecular Dynamics (MD) Simulation | Analyzing the stability and conformational changes of the compound within a protein's binding site over time. researchgate.net | Confirms the stability of the binding mode predicted by docking. researchgate.net | researchgate.net |
| DFT Calculations | Determining electronic and optical properties for materials science applications. chemmethod.com | Predicts parameters like HOMO/LUMO energies and absorption spectra for designing new materials. chemmethod.com | chemmethod.com |
Integration into Systems Biology and Multi-Omics Research Strategies
To fully understand the biological impact of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. Systems biology, which integrates various "omics" data (genomics, transcriptomics, proteomics, and metabolomics), provides a holistic view of how a compound affects cellular networks. numberanalytics.comnih.gov
By applying multi-omics approaches, researchers can uncover the broader metabolic and signaling pathways perturbed by this compound. nih.govnih.gov For example, metabolomics can quantify changes in a wide range of metabolites, including other amino acids, to reveal shifts in metabolic flux. nih.govuberant.com Transcriptomics and proteomics can identify changes in gene and protein expression, respectively, pointing to the cellular machinery that responds to the compound. nih.gov This integrated analysis can help construct predictive models of a drug's efficacy and identify both primary and secondary (off-target) effects, providing a comprehensive understanding of its mechanism of action. nih.govnih.gov
| Omics Technology | Area of Investigation | Potential Insights for this compound | Reference |
|---|---|---|---|
| Metabolomics | Analysis of metabolites. | Reveals changes in amino acid metabolism and other biochemical pathways. nih.govuberant.com | nih.govuberant.com |
| Proteomics | Analysis of proteins. | Identifies protein targets and downstream changes in protein expression. nih.gov | nih.gov |
| Transcriptomics | Analysis of gene expression (RNA). | Shows how the compound alters gene regulation and cellular signaling pathways. nih.gov | nih.gov |
| Lipidomics | Analysis of lipids. | Uncovers perturbations in lipid metabolism and signaling. nih.gov | nih.gov |
Potential in Supramolecular Chemistry and Materials Science Applicationsfrontiersin.orgmdpi.com
The biphenyl core of this compound makes it an attractive building block for supramolecular chemistry and the design of novel materials. researchgate.net Biphenyl derivatives are known to self-assemble into well-ordered, larger structures through non-covalent interactions, forming supramolecular polymers. acs.orgrsc.orgwur.nl These assemblies can possess unique functional properties.
The incorporation of biphenyl units is a key strategy in developing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. chemmethod.comacs.orgrsc.org The rigid and planarizable nature of the biphenyl scaffold can lead to materials with high thermal stability and desirable electronic properties. acs.org For example, the self-assembly of biphenyl-containing molecules has been used to create helical aggregates that exhibit circularly polarized luminescence (CPL), a property valuable for optical technologies. acs.orgnih.gov The amino acid component adds another layer of functionality, introducing chirality and the potential for hydrogen bonding, which could be exploited to control the self-assembly process and the final properties of the material. wur.nl
| Application Area | Relevant Property of Biphenyl Scaffold | Potential Function of this compound | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting capabilities and thermal stability. acs.orgrsc.org | Could serve as a bipolar host material or a component in fluorescent layers. acs.orgrsc.org | acs.orgrsc.org |
| Liquid Crystals | Rigid, rod-like structure. researchgate.net | Can act as a fundamental building block for liquid crystalline phases. researchgate.net | researchgate.net |
| Supramolecular Polymers | Ability to self-assemble via π-π stacking and hydrogen bonding. rsc.orgwur.nl | Can form well-defined, chiral, and functional polymeric structures. acs.orgwur.nl | acs.orgrsc.orgwur.nl |
| Chiroptical Materials | Formation of chiral aggregates. acs.org | Development of materials with circularly polarized luminescence (CPL) for advanced optics. acs.orgnih.gov | acs.orgnih.gov |
Unexplored Biological Targets and Novel Mechanistic Hypotheses in Basic Science
While the structure of this compound suggests a potential role as a non-steroidal anti-inflammatory drug (NSAID) targeting COX enzymes, there is growing evidence that NSAIDs and their derivatives can act through COX-independent pathways. mdpi.commdpi.comresearchgate.net This opens up exciting possibilities for discovering novel biological targets and mechanisms of action.
Future research could investigate whether this compound modulates other signaling pathways implicated in inflammation and cancer, such as NF-κB, PPARs (peroxisome proliferator-activated receptors), or the PI3K/Akt pathway. mdpi.commdpi.com Some NSAID derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, leading to tumor cell apoptosis, presenting another avenue for exploration. mdpi.comresearchgate.net Furthermore, studies on other biphenyl carboxylic acid derivatives have revealed novel activities, such as inhibiting bone resorption by inducing osteoclast apoptosis, a mechanism distinct from current anti-resorptive drugs. nih.gov A significant area of interest is the potential pro-apoptotic activity of amino acid derivatives in cancer therapy, possibly through the inhibition of anti-apoptotic proteins like those in the Bcl-2 family. The exploration of these alternative targets could lead to the development of new therapeutics for a range of diseases, including cancer and neurodegenerative disorders, with potentially improved safety profiles compared to traditional NSAIDs. mdpi.comnih.gov
| Potential Target/Mechanism | Associated Disease/Process | Rationale for Exploration | Reference |
|---|---|---|---|
| NF-κB Signaling Pathway | Inflammation, Cancer | A key regulator of inflammation and cell survival; a known target for some NSAID derivatives. mdpi.commdpi.com | mdpi.commdpi.com |
| Phosphodiesterases (PDEs) | Cancer | Inhibition of certain PDEs (e.g., PDE5) by NSAID derivatives can induce apoptosis in tumor cells. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Bcl-2 Family Proteins | Cancer | Inhibition of anti-apoptotic Bcl-2 proteins can reactivate programmed cell death in cancer cells. | |
| Osteoclast Apoptosis Induction | Osteoporosis, Bone Metastases | Novel biphenyl carboxylic acids have shown to inhibit bone resorption via this unique mechanism. nih.gov | nih.gov |
| PI3K/Akt/mTOR Pathway | Cancer, Cardiovascular Disease | A central regulator of cell growth and survival that can be targeted by some NSAIDs. mdpi.com | mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Amino-biphenyl-3-YL-acetic acid, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves coupling biphenyl derivatives with amino-acetic acid moieties. For example, Friedel-Crafts acylation is effective for introducing aryl-keto groups, as demonstrated in aryl-keto α-amino acid synthesis . Key factors include:
- Catalyst choice : Lewis acids (e.g., triflic acid) enhance electrophilic substitution .
- Temperature control : Optimized at 80–100°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Yield monitoring : Use HPLC (as in ) to assess purity ≥98% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : A multi-technique approach is essential:
- NMR : H and C NMR verify biphenyl ring substitution patterns and acetic acid proton environments (e.g., δ 3.6–4.0 ppm for CHCOO−) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 240.30 g/mol for analogous compounds) .
- FT-IR : C=O stretching (~1700 cm) and NH bending (~1600 cm) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Answer : Contradictions often arise from tautomerism or impurities. Strategies include:
- Cross-validation : Compare NMR data with computational predictions (e.g., density functional theory for chemical shifts) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .
- Reproducibility tests : Replicate synthesis under inert atmospheres to exclude oxidation artifacts .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Answer :
- DFT calculations : Model HOMO-LUMO gaps to assess reactivity (e.g., using Gaussian with B3LYP/6-31G* basis set) .
- Molecular docking : Predict binding affinity for biological targets (e.g., enzymes in peptide synthesis) .
- InChI-based simulations : Leverage PubChem’s InChI descriptors (e.g., InChI=1S/C16H16O2...) to predict solubility and stability .
Methodological Guidance
Q. How should researchers design experiments to optimize reaction scalability for biphenyl-acetic acid derivatives?
- Answer :
- DoE (Design of Experiments) : Vary catalyst loading, solvent ratios, and temperature in a factorial design.
- Kinetic profiling : Use inline FT-IR to monitor intermediate formation in real-time .
- Scale-up validation : Transition from batch to flow chemistry for improved heat/mass transfer .
Q. What protocols ensure safe handling of this compound during laboratory research?
- Answer :
- PPE : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315, H319 per GHS) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (H335) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Data Analysis and Reporting
Q. How can researchers address discrepancies in reported melting points for this compound analogs?
- Answer :
- Purification : Recrystallize samples from ethanol/water mixtures to remove impurities (melting points: 201°C dec. for 4-Aminophenylacetic acid) .
- DSC (Differential Scanning Calorimetry) : Accurately determine phase transitions .
Q. What statistical approaches are recommended for analyzing bioactivity data of this compound derivatives?
- Answer :
- Dose-response curves : Fit data to Hill equations for IC/EC determination.
- ANOVA : Compare variance across biological replicates (p < 0.05 threshold) .
Tables of Key Data
| Property | Value/Method | Source |
|---|---|---|
| Molecular Weight | 240.30 g/mol (analog) | |
| Melting Point | 201°C (dec., for 4-Aminophenylacetic acid) | |
| Key NMR Shifts | δ 3.6–4.0 ppm (CHCOO−) | |
| Safety Hazards | H315, H319, H335 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
